

Enhancing cell permeability of Pomalidomide-PEG4-COOH PROTACs

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Compound of Interest

Compound Name: Pomalidomide-PEG4-COOH

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Technical Support Center: Pomalidomide-PEG4-COOH PROTACs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pomalidomide-PEG4-COOH** Proteolysis Targeting Chimeras (PROTACs), with a focus on enhancing cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is a **Pomalidomide-PEG4-COOH** PROTAC and how does it work?

A **Pomalidomide-PEG4-COOH** is a heterobifunctional molecule designed for targeted protein degradation. It consists of three main components:

- Pomalidomide: A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
- A Protein of Interest (POI) ligand: This part of the molecule binds to the target protein intended for degradation.
- A PEG4-COOH linker: A 4-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid. This linker connects the pomalidomide and the POI ligand and provides a point for conjugation.

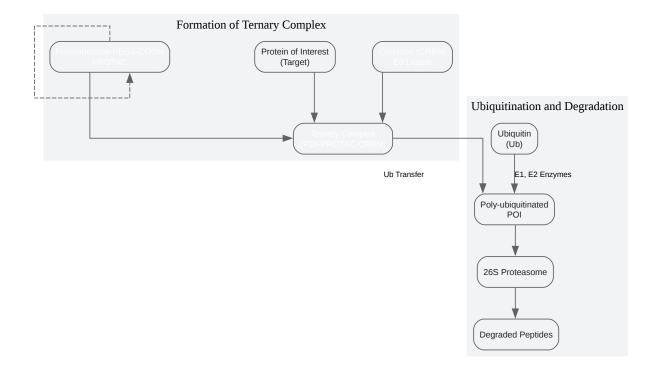


Troubleshooting & Optimization

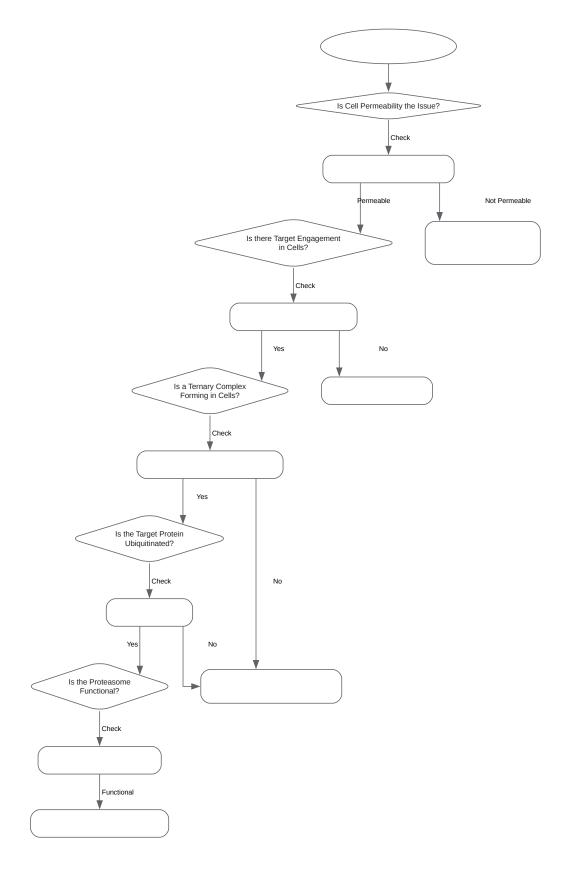
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The PROTAC works by hijacking the cell's ubiquitin-proteasome system.[1] By simultaneously binding to the target protein and the CRBN E3 ligase, it forms a ternary complex. This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[1][2] The PROTAC itself is not degraded and can act catalytically to degrade multiple protein copies.[1]









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References

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